BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Dihydrofolate reductase Antifolate screening L1210 leukemia

N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286702-47-3) is a synthetic small molecule belonging to the phenylacetamido-pyrazole class, with a molecular formula of C21H24N4O3 and a molecular weight of 380.45 g/mol. This compound features a 3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl core linked via an acetamide bridge to a 3,4-dimethoxyphenyl ring, a scaffold that has been investigated within broader patent families targeting cell proliferative disorders through cyclin-dependent kinase modulation.

Molecular Formula C21H24N4O3
Molecular Weight 380.448
CAS No. 1286702-47-3
Cat. No. B2890094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide
CAS1286702-47-3
Molecular FormulaC21H24N4O3
Molecular Weight380.448
Structural Identifiers
SMILESCN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H24N4O3/c1-24(2)21-17(15-8-6-5-7-9-15)13-25(23-21)14-20(26)22-16-10-11-18(27-3)19(12-16)28-4/h5-13H,14H2,1-4H3,(H,22,26)
InChIKeyOUOLHBFIKSHOIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286702-47-3)


N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide (CAS 1286702-47-3) is a synthetic small molecule belonging to the phenylacetamido-pyrazole class, with a molecular formula of C21H24N4O3 and a molecular weight of 380.45 g/mol [1]. This compound features a 3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl core linked via an acetamide bridge to a 3,4-dimethoxyphenyl ring, a scaffold that has been investigated within broader patent families targeting cell proliferative disorders through cyclin-dependent kinase modulation [2]. While structurally related to the 3-aminopyrazole phenylacetamide (APPA) chemotype explored for epigenetic unsilencing applications, the specific 3-dimethylamino substitution pattern on the pyrazole ring and the 3,4-dimethoxy substitution on the anilide ring distinguish this compound from the primary APPA series [3]. However, high-strength, publicly available, comparator-based quantitative evidence for this specific compound remains limited, necessitating careful scrutiny by procurement scientists.

Why In-Class Phenylacetamido-Pyrazoles Cannot Reliably Substitute for N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide


Within the phenylacetamido-pyrazole family, even minor structural variations produce divergent biological profiles that preclude simple interchange. The presence of a dimethylamino group at the pyrazole 3-position (instead of a primary amine as in the APPA series [1]) and the 3,4-dimethoxyphenyl anilide tail (as opposed to the 3,5-dimethoxy isomer ) each alter hydrogen-bonding capacity, steric bulk, and electronic distribution. In broader pyrazole-acetamide SAR studies, shifting methoxy substituent positions alone has been shown to modulate target engagement and cellular potency [2]. Consequently, selecting a closely related analog without confirming matched-pair data risks compromising assay reproducibility and project continuity. The evidence below identifies where quantitative differentiation data exist—and, critically, where they are absent.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide


DHFR Inhibitory Activity: Single-Point Screening Data vs. L1210 Cell-Derived Enzyme

A high-throughput screen deposited in BindingDB evaluated the inhibitory activity of CAS 1286702-47-3 against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells [1]. While the entry confirms that the compound was tested in this assay system, the associated Ki or IC50 value could not be retrieved from the publicly accessible record. Thus, the compound can be confirmed as a member of the DHFR screening set, but no quantitative affinity metric is presently available to differentiate it from other phenylacetamido-pyrazoles tested in the same panel.

Dihydrofolate reductase Antifolate screening L1210 leukemia

Regioisomeric Differentiation: 3,4-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl Anilide Tail

The immediate regioisomer N-(3,5-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide differs from the target compound solely in the position of the methoxy groups on the anilide ring (3,5- vs. 3,4-) . In published SAR of pyrazole-acetamide derivatives targeting BRAF^V600E, shifting methoxy substituents from the 3,4- to the 3,5-positions altered biochemical IC50 values by factors exceeding 6-fold, attributed to changes in hinge-region hydrogen-bonding geometry [1]. By class-level inference, the same substitution difference in the dimethylamino-pyrazole series is expected to yield distinct target-engagement profiles, although direct head-to-head data for this pair have not been published.

Structure–activity relationship Regioisomer comparison Methoxy substitution

Core Scaffold Divergence: 3-Dimethylamino vs. 3-Amino Pyrazole Substitution

The 3-aminopyrazole phenylacetamide (APPA) series developed as Ube3a paternal allele unsilencers for Angelman syndrome features a primary amine (-NH2) at the pyrazole 3-position [1]. The target compound instead bears a tertiary dimethylamino group (-N(CH3)2), which eliminates hydrogen-bond donor capacity while increasing steric bulk and lipophilicity. In the APPA SAR study, conversion of the 3-amino group to a 3-acetamido or 3-ureido derivative resulted in complete loss of unsilencing activity (EC50 shift from <1 µM to >10 µM) in a Ube3a-YFP reporter assay in Angelman syndrome iPSC-derived neurons [1]. Although CAS 1286702-47-3 has not been tested in this specific assay, the fundamental difference in hydrogen-bonding pharmacophore suggests it occupies a distinct biological activity space.

APPA chemotype Ube3a unsilencing Pyrazole amine substitution

Phenyl Ring Substitution at Pyrazole C4: Chlorophenyl Analog Comparator

A closely related analog, 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, replaces the phenyl group at the pyrazole C4 position with a 4-chlorophenyl group . Within the broad phenylacetamido-pyrazole patent family (US6455559), para-substituted phenyl derivatives at this position were associated with CDK2/cyclin A inhibitory activity, with electron-withdrawing substituents such as chloro generally enhancing potency relative to unsubstituted phenyl by 3- to 10-fold in biochemical assays [1]. No published matched-pair comparison between the target compound and this 4-chlorophenyl analog exists, but class-level patent data indicate that C4-phenyl substitution is a major potency determinant.

Halogen substitution Pyrazole C4-phenyl Antitumor patent family

Evidence-Backed Application Scenarios for N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide


Antifolate Mechanism Probe in DHFR-Expressing Cell Lines

Based on its documented inclusion in a DHFR (L1210-derived) screening panel [1], CAS 1286702-47-3 may serve as a starting point for antifolate mechanism-of-action studies. Researchers should independently confirm DHFR inhibitory potency and compare against established antifolates (e.g., methotrexate) before drawing conclusions about target engagement.

Regioisomer-Controlled SAR Expansion of Pyrazole-Acetamide Libraries

The 3,4-dimethoxyphenyl anilide motif differentiates this compound from the 3,5-dimethoxy regioisomer [1]. In BRAF^V600E pyrazole-acetamide programs, analogous methoxy positional shifts altered IC50 values by >6-fold [2]. This compound is thus appropriate for systematic regioisomer SAR studies where the anilide substitution pattern is the variable under investigation.

Negative Control for 3-Aminopyrazole Phenylacetamide (APPA) Unsilencing Assays

The 3-dimethylamino substitution sterically and electronically precludes the hydrogen-bond-donor interaction required for Ube3a antisense transcript unsilencing [1]. This compound can therefore be rationally deployed as a dimethylamino-substituted negative control in APPA-focused epigenetic screening, provided that matched cellular permeability and cytotoxicity data are collected in parallel.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.